2,6-Dichloro-3H-indol-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H3Cl2NO |
|---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
2,6-dichloroindol-3-one |
InChI |
InChI=1S/C8H3Cl2NO/c9-4-1-2-5-6(3-4)11-8(10)7(5)12/h1-3H |
InChI Key |
ZDZUZGKRHKFBAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(C2=O)Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 2,6 Dichloro 3h Indol 3 One and Its Precursors
The synthesis of 2,6-Dichloro-3H-indol-3-one, a specific dichlorinated indoleninone, involves multi-step processes that often begin with the construction of a correctly substituted indole (B1671886) ring. The strategic introduction of chlorine atoms and the subsequent oxidation to the 3-oxo functionality are critical challenges. Sophisticated methods focus on regioselectivity and efficiency, employing advanced catalytic systems and reagents.
A primary route to dichlorinated indole precursors involves the Fischer indole synthesis. This venerable reaction can be adapted to use starting materials that already contain the required chlorine atoms, thereby setting the substitution pattern early in the synthetic sequence. For instance, the synthesis of a dichlorinated indole core can commence from appropriately substituted anilines or phenylhydrazines. A notable example is the synthesis of ethyl-4,6-dichloro-1H-indole-2-carboxylate, which starts from 3,5-dichloroaniline. nih.gov This precursor undergoes a Japp-Klingemann condensation followed by a Fischer indole ring closure to yield the dichlorinated indole structure. nih.gov Similarly, 1-(2,5-dichlorophenyl)hydrazine can be reacted with ketones like isopropyl methyl ketone in a Fischer reaction to produce dichlorinated indolenines, such as 4,7-dichloro-2,3,3-trimethyl-3H-indole.
Once the dichlorinated indole core is established, the next crucial step is the introduction of the ketone functionality at the C3 position and potentially another chlorine atom. Modern methodologies offer selective chlorination and oxidation. The use of sulfuryl chlorofluoride has been shown to be a versatile method for the controlled chlorination of unprotected indoles, capable of selectively producing 3-chloro-indoles or 3,3-dichloro-2-oxindoles by simply changing the reaction solvent. organic-chemistry.org Another reagent, tert-butyl hypochlorite, is effective for the chlorooxidation of indoles and the decarboxylative chlorination of indole-2-carboxylic acids, providing routes to 2,3-dichloroindoles and other chlorinated oxindoles. mdpi.com These methods are advantageous due to their mild reaction conditions and broad substrate tolerance. organic-chemistry.orgmdpi.com
Metal-free chlorination techniques have also emerged as a sophisticated alternative. For example, using ethyl phenyl sulfoxide (B87167) as a promoter allows for the efficient chlorination of indoles under mild conditions, with the chlorine source being a simple chloride anion. researchgate.net
The following table summarizes key strategies for synthesizing dichlorinated indole precursors.
| Precursor Starting Material | Key Reaction | Product | Reference |
| 3,5-Dichloroaniline | Japp-Klingemann condensation / Fischer indole synthesis | ethyl-4,6-dichloro-1H-indole-2-carboxylate | nih.gov |
| 1-(2,5-Dichlorophenyl)hydrazine | Fischer indole synthesis | 4,7-Dichloro-2,3,3-trimethyl-3H-indole | |
| N-protected indole-3-formaldehydes | Reaction with N-chlorosuccinimide (NCS) | 4-Chloro indole compounds | google.com |
| Indoles | Chlorooxidation with sulfuryl chlorofluoride | 3-Chloro-indoles or 3,3-dichloro-2-oxindoles | organic-chemistry.org |
| Indole-2-carboxylic acids | Decarboxylative chlorination with tBuOCl | 2,3-Dichloroindoles | mdpi.com |
Green Chemistry Principles and Sustainable Synthesis of 2,6 Dichloro 3h Indol 3 One Analogues
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of complex heterocyclic compounds, including analogues of 2,6-Dichloro-3H-indol-3-one. These efforts aim to reduce environmental impact by using safer solvents, minimizing waste, and employing reusable catalysts.
A significant focus has been the replacement of volatile and hazardous organic solvents with more benign alternatives. Water has been successfully used as a solvent for the catalyst-free, three-component synthesis of 3-(1H-indol-3-yl)isoindolin-1-one derivatives, offering a clean, one-pot, and environmentally friendly procedure. rsc.org Another innovative approach involves the use of deep eutectic solvents (DESs), which are non-toxic, recyclable, and can serve as both the solvent and electrolyte. nih.gov Green electrosynthesis of bis(indolyl)methane derivatives has been demonstrated in a choline (B1196258) chloride-based DES, providing high yields under mild conditions with short reaction times. nih.gov
The development of reusable catalysts is another cornerstone of green synthesis in this area. Theophylline Hydrogen Sulfate has been reported as a highly effective and reusable solid acid catalyst for producing 3,3-bis(1H-indol-3-yl)indolin-2-one derivatives in an aqueous ethanol (B145695) system at room temperature. bohrium.comtandfonline.com This method highlights benefits such as short reaction times and excellent product yields. bohrium.comtandfonline.com Nanocatalysts and organocatalysts are also being explored to promote the synthesis of bis(indolyl)methanes and other indole (B1671886) derivatives through environmentally friendly protocols. researchgate.net
Energy-efficient techniques such as microwave irradiation and ultrasonication are also being employed to accelerate reactions and improve yields. nih.govunivpancasila.ac.id Microwave-assisted synthesis, often combined with solvent-free conditions, provides a rapid and efficient route to various heterocyclic structures. univpancasila.ac.id These methods align with the green chemistry goal of reducing energy consumption while enhancing synthetic efficiency.
The table below outlines various green methodologies applied to the synthesis of indol-3-one (B1248957) analogues and related derivatives.
| Green Methodology | Key Features | Target Molecules | Advantages | Reference(s) |
| Aqueous Synthesis | Catalyst-free reaction in water. | 3-(1H-indol-3-yl)isoindolin-1-ones | Environmentally benign, one-pot, easy handling. | rsc.org |
| Solid Acid Catalysis | Use of Theophylline Hydrogen Sulfate as a reusable catalyst in aqueous ethanol. | 3,3-bis(1H-indol-3-yl)indolin-2-ones | Reusable catalyst, excellent yields, short reaction times. | bohrium.comtandfonline.com |
| Electrochemical Synthesis | Reaction in deep eutectic solvents (DES) using graphite (B72142) and platinum electrodes. | Bis(indolyl)methanes | Green alternative to traditional solvents/electrolytes, mild conditions, high yields. | nih.gov |
| Organocatalysis | Use of L-Proline in water at room temperature. | 3-substituted indolyl-4H-chromenes | Metal-free, environmentally friendly solvent, excellent yields. | rsc.org |
| Microwave-Assisted Synthesis | Coupling microwaves with solvent-free techniques. | 1,5-Benzodiazepines | Rapid, efficient, better yields than conventional heating. | univpancasila.ac.id |
Mechanistic Organic Chemistry and Reactivity of 2,6 Dichloro 3h Indol 3 One
Exploration of Reaction Pathways and Intermediate Species in Transformations Involving 2,6-Dichloro-3H-indol-3-one
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the two chlorine atoms significantly influences the electron density distribution across the molecule, enhancing the electrophilicity of certain positions and affecting the stability of potential intermediates.
Nucleophilic and Electrophilic Reactivity Profiles of the Indolone Moiety
The indolone core of this compound possesses both nucleophilic and electrophilic centers. The C3-carbonyl group renders this position highly electrophilic and susceptible to attack by a wide range of nucleophiles. The electron-withdrawing effect of the chlorine atoms at the C6 position further enhances this electrophilicity. Nucleophilic addition to the C3 carbonyl is a common reaction pathway, leading to the formation of 3-substituted-3-hydroxyindolin-2-one derivatives.
Conversely, the C2 position, adjacent to the nitrogen atom, can exhibit nucleophilic character, particularly upon deprotonation or in its enamine tautomeric form. However, the chlorine substituents decrease the electron-donating ability of the benzene (B151609) ring, making the indole (B1671886) nucleus less electron-rich compared to its unsubstituted counterpart. nii.ac.jp This reduced nucleophilicity can impact traditional electrophilic substitution reactions common to indole chemistry. jst.go.jp
The chlorine atoms on the aromatic ring also make the ring itself susceptible to nucleophilic aromatic substitution (SNAr) reactions under specific conditions, a pathway less common in electron-rich indole systems. chim.itresearchgate.net
Table 1: Predicted Reactivity at Key Positions of this compound
| Position | Predicted Reactivity | Influencing Factors | Potential Reactions |
| C2 | Weakly Nucleophilic | Adjacent nitrogen atom; reduced electron density due to Cl atoms. | Alkylation, Acylation (requires strong activation). |
| C3 | Highly Electrophilic | Carbonyl group (α,β-unsaturated ketone); electron-withdrawing Cl atoms. | Nucleophilic addition (e.g., Grignard, organolithium reagents), Aldol (B89426) condensation. |
| Aromatic Ring | Susceptible to SNAr | Electron-withdrawing Cl atoms deactivate for electrophilic substitution but activate for nucleophilic substitution. | Nucleophilic aromatic substitution with strong nucleophiles. |
| N-H | Acidic | Lactam functionality; inductive effect of Cl atoms. | Deprotonation with base, N-alkylation, N-acylation. |
Radical and Pericyclic Reactions of this compound
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edulibretexts.orgudel.edu The α,β-unsaturated ketone system within the this compound structure makes it a potential candidate for cycloaddition reactions, a major class of pericyclic reactions. thieme-connect.de
Diels-Alder Reactions : The C2=C(Ar) double bond can act as a dienophile, reacting with conjugated dienes in [4+2] cycloaddition reactions. The presence of electron-withdrawing chloro- and carbonyl groups enhances the dienophilic character of this bond, potentially facilitating reactions even with less reactive dienes. The reaction can lead to the formation of complex polycyclic indole structures. thieme-connect.deacs.org
Radical reactions involving the indolone scaffold are less common but mechanistically plausible. acs.org Initiation could occur through homolytic cleavage induced by radical initiators or light. Potential radical pathways could involve addition to the C2=C(Ar) double bond or hydrogen atom abstraction. The specific pathways and the stability of the resulting radical intermediates would be influenced by the electronic effects of the substituents.
Stereochemical Aspects and Chiral Derivatization of this compound
Stereochemistry is a critical aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule dictates its interaction with chiral biological targets. womengovtcollegevisakha.ac.inethernet.edu.etresearchgate.net this compound is an achiral molecule, but it serves as a valuable precursor for the synthesis of chiral derivatives.
The primary site for introducing chirality is the C2 and C3 positions. Nucleophilic addition to the C3-carbonyl group can create a new stereocenter at C3. If the nucleophile attacks a prochiral C2-substituted indolone, a pair of diastereomers can be formed. Asymmetric synthesis strategies can be employed to control the stereochemical outcome of these transformations.
Chiral Auxiliaries : Attaching a chiral auxiliary to the nitrogen atom can direct the approach of a nucleophile to one face of the molecule, leading to a stereoselective addition at C3.
Chiral Catalysis : The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can activate the indolone and facilitate enantioselective nucleophilic attack. acs.org
Substrate Control : If a chiral center already exists elsewhere in the molecule (e.g., in a substituent), it can influence the stereochemistry of subsequent reactions.
The development of enantiomerically pure indole derivatives is significant, as different enantiomers can exhibit vastly different biological activities. researchgate.netacs.org The synthesis of such compounds from precursors like this compound is a key area of research.
Photochemical and Electrochemical Reactivity of this compound
The response of this compound to light or electric current can initiate unique chemical transformations not readily accessible through thermal methods.
Photochemical Reactivity : The conjugated enone system is a chromophore that can absorb UV light, promoting the molecule to an excited state. From this excited state, several photochemical reactions are possible:
[2+2] Cycloadditions : The excited-state C2=C(Ar) double bond can undergo cycloaddition with an alkene to form a cyclobutane (B1203170) ring.
Isomerization : E/Z isomerization around the double bond could occur if a substituent at C2 allows for it.
Norrish-Type Reactions : The carbonyl group can undergo characteristic photochemical reactions, although these are less common for lactams compared to open-chain ketones. The specific outcome of a photochemical reaction depends on factors like the wavelength of light used and the solvent. acs.org
Electrochemical Reactivity : The electrochemical behavior of the indolone core is characterized by its reducibility. Studies on analogous 2-aryl-3H-indol-3-ones have shown that the imine-like nitrogen-carbon double bond (C=N) is the primary site of reduction. nih.gov This process typically occurs in a single, two-electron, irreversible step, which is pH-dependent. The reduction potential is influenced by the nature of the substituents on the aromatic rings. The electron-withdrawing chlorine atoms in this compound are expected to make the molecule easier to reduce compared to its non-chlorinated analog. This electrochemical reduction can be a valuable synthetic tool for generating dihydroindole derivatives. nih.govchinesechemsoc.org
Table 2: Summary of Potential Photochemical and Electrochemical Reactions
| Reaction Type | Functional Group Involved | Potential Products | Notes |
| Photochemical | C2=C(Ar) double bond, C3-carbonyl | Cyclobutane adducts, geometric isomers | Initiated by UV light absorption. acs.org |
| Electrochemical | C2=N imine-like bond | Dihydroindolone derivatives | Involves a two-electron reduction process. nih.gov |
Advanced Spectroscopic and Structural Elucidation of 2,6 Dichloro 3h Indol 3 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (HR-NMR) for Complex Structural Assignments
The ¹H NMR spectrum of 2,6-dichloro-3H-indol-3-one is expected to exhibit distinct signals for the aromatic protons. The proton at position 4 (H-4) would likely appear as a doublet, coupled to the proton at position 5 (H-5). Similarly, H-5 would appear as a doublet of doublets, coupled to both H-4 and H-7. The proton at H-7 would present as a doublet, coupled to H-5. The presence of the electron-withdrawing chlorine atom at position 6 would influence the chemical shifts of the neighboring protons, typically causing a downfield shift.
In the ¹³C NMR spectrum, the carbonyl carbon (C-3) would be the most deshielded, appearing at a chemical shift value significantly downfield, characteristic of a ketone. The carbons bearing the chlorine atoms (C-2 and C-6) would also exhibit characteristic chemical shifts influenced by the halogen's electronegativity and anisotropic effects. The remaining aromatic carbons would resonate in the typical aromatic region, and their specific assignments can be confirmed using two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netbeilstein-journals.org These techniques are crucial for correlating proton and carbon signals, allowing for the complete and unambiguous assignment of the molecular structure. rsc.org For instance, HMBC spectra would show correlations between protons and carbons separated by two or three bonds, which is vital for connecting different fragments of the molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous compounds and general principles of NMR spectroscopy. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C-2 | - | ~150-160 |
| C-3 | - | ~180-190 |
| C-3a | - | ~130-140 |
| C-4 | ~7.5-7.8 (d) | ~120-125 |
| C-5 | ~7.2-7.4 (dd) | ~125-130 |
| C-6 | - | ~130-135 |
| C-7 | ~7.6-7.9 (d) | ~115-120 |
| C-7a | - | ~145-155 |
Interactive Data Table: Predicted NMR Data (This table allows for sorting and filtering based on atom type and predicted chemical shift ranges.)
| Atom | Type | Predicted Chemical Shift (ppm) |
| C-2 | Carbon | 150-160 |
| C-3 | Carbon | 180-190 |
| C-3a | Carbon | 130-140 |
| C-4 | Proton | 7.5-7.8 |
| C-4 | Carbon | 120-125 |
| C-5 | Proton | 7.2-7.4 |
| C-5 | Carbon | 125-130 |
| C-6 | Carbon | 130-135 |
| C-7 | Proton | 7.6-7.9 |
| C-7 | Carbon | 115-120 |
| C-7a | Carbon | 145-155 |
Single-Crystal X-ray Diffraction Analysis of this compound Crystalline Forms and Co-crystals
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a Crystallographic Information File (CIF) for this compound is not publicly available, the analysis of crystal structures of related halogenated oxindoles provides valuable insights into the expected molecular geometry and intermolecular interactions. mdpi.comresearchgate.netiucr.org
The crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. The indole (B1671886) ring is expected to be largely planar, although slight deviations can occur. The chlorine substituents would lie within the plane of the aromatic ring. A key feature of the solid-state structure would be the nature of the intermolecular interactions. In the absence of a traditional hydrogen bond donor like an N-H group in the 3H-indol-3-one tautomer, interactions such as C-H···O and halogen bonds (C-Cl···O or C-Cl···π) are expected to play a significant role in the crystal packing. mdpi.comreading.ac.uk
Table 2: Typical Intermolecular Interactions in Halogenated Indole Derivatives (Based on published crystal structures of analogous compounds)
| Interaction Type | Description | Typical Distance (Å) | Significance |
| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | 2.2 - 2.8 | Stabilization of crystal packing. |
| Halogen Bond (C-Cl···O) | A non-covalent interaction involving the electrophilic region of a chlorine atom. | 2.8 - 3.2 | Directional interaction influencing molecular assembly. |
| π-π Stacking | Interaction between aromatic rings. | 3.3 - 3.8 | Contributes to the stability of the crystal lattice. |
| C-H···π | Interaction between a C-H bond and a π-system. | 2.5 - 2.9 | Further stabilization of the crystal structure. |
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interaction Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. For this compound, these techniques can be used to confirm the presence of key structural features and to study conformational isomers and intermolecular interactions in the solid state. nih.govniscpr.res.in
The FT-IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1700-1740 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed at lower frequencies, generally in the 600-800 cm⁻¹ range. In the solid state, the position and shape of the C=O band can be sensitive to intermolecular interactions, such as C-H···O hydrogen bonds. researchgate.net
Raman spectroscopy, which is complementary to FT-IR, is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C-Cl bonds should give rise to distinct signals in the Raman spectrum. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational frequencies and aid in the assignment of the experimental spectra. nih.gov Such calculations can also be used to investigate the relative energies of different conformers and their corresponding vibrational signatures. nih.gov
Table 3: Expected Vibrational Frequencies for this compound (Note: These are predicted frequency ranges based on analogous compounds.)
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Intensity |
| C=O Stretch | 1700 - 1740 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Strong |
| C-N Stretch | 1200 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
| Aromatic C-H Bending | 750 - 900 (out-of-plane) | Medium |
Advanced Mass Spectrometry Techniques (e.g., MS/MS, Ion Mobility MS) for Mechanistic Interrogation
Advanced mass spectrometry (MS) techniques are powerful tools for determining the molecular weight and elemental composition of a compound, as well as for probing its structure and fragmentation pathways. For this compound, techniques like tandem mass spectrometry (MS/MS) and ion mobility mass spectrometry (IM-MS) can provide detailed structural information. wikipedia.orgnationalmaglab.org
In a typical MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. wikipedia.org Expected fragmentation pathways for halogenated indoles often involve the loss of the halogen atoms, either as radicals or as HX, and the cleavage of the heterocyclic ring. scirp.orgnih.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, helping to confirm the presence and number of chlorine atoms in the parent ion and its fragments.
Ion mobility mass spectrometry (IM-MS) adds another dimension of separation based on the size, shape, and charge of the ions as they drift through a gas-filled chamber. researchgate.netnih.gov This technique can be particularly useful for separating isomeric species, which may not be distinguishable by mass spectrometry alone. For derivatives of this compound, IM-MS could be used to separate and characterize different isomers or to study conformational changes in the gas phase.
Table 4: Potential Fragmentation Pathways for this compound in MS/MS (Based on general fragmentation patterns of halogenated heterocyclic compounds)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragmentation Pathway |
| [M]⁺ | [M-Cl]⁺ | Cl radical | Loss of a chlorine atom |
| [M]⁺ | [M-CO]⁺ | CO | Loss of carbon monoxide from the ketone |
| [M]⁺ | [M-Cl-CO]⁺ | Cl + CO | Sequential loss of a chlorine atom and carbon monoxide |
| [M-Cl]⁺ | [M-Cl-HCN]⁺ | HCN | Ring cleavage with loss of hydrogen cyanide |
Computational and Theoretical Investigations of 2,6 Dichloro 3h Indol 3 One
Quantum Chemical Calculations of Electronic Structure, Aromaticity, and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,6-Dichloro-3H-indol-3-one, these calculations can elucidate the distribution of electrons, the degree of aromaticity, and various descriptors that predict its chemical reactivity.
Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction energetics and transition states of molecules like this compound. DFT studies can map out the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transient transition states. For instance, the reaction of this compound with a nucleophile can be modeled to determine the activation energy, providing a quantitative measure of the reaction's feasibility. These calculations would involve optimizing the geometries of the reactants, products, and the transition state connecting them. The resulting energy differences reveal the thermodynamics and kinetics of the reaction.
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |
| Reaction Energy (ΔE) | The difference in energy between products and reactants. |
| Transition State (TS) | The highest energy structure along the reaction coordinate. |
For even greater accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed. While computationally more demanding, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the molecular properties of this compound. These properties include precise bond lengths, bond angles, vibrational frequencies, and electronic properties such as the dipole moment and polarizability. Such high-accuracy data is crucial for validating results from more approximate methods like DFT and for building a robust understanding of the molecule's fundamental nature.
Molecular Dynamics Simulations and Conformational Analysis of this compound in Diverse Environments
While quantum chemical calculations typically focus on isolated molecules in the gas phase, molecular dynamics (MD) simulations offer a way to study the behavior of this compound in more realistic environments, such as in a solvent or interacting with a biological membrane. MD simulations model the atomic motions of the system over time, providing a dynamic picture of its conformational landscape. By analyzing the trajectory of the simulation, one can identify the most stable conformations of the molecule and the energetic barriers between them. This is particularly important for understanding how the molecule's shape might change upon binding to a receptor or when exposed to different chemical environments.
In Silico Prediction of Potential Binding Interactions and Ligand-Receptor Dynamics
Building upon the insights from quantum chemistry and molecular dynamics, in silico methods can be used to predict how this compound might interact with biological targets. Molecular docking is a common technique used to predict the preferred binding orientation of a ligand to a receptor. These predictions can be further refined using more rigorous methods like free energy calculations, which can provide a quantitative estimate of the binding affinity. These computational approaches are instrumental in the early stages of drug discovery for identifying potential protein targets and for optimizing the structure of a ligand to enhance its binding potency and selectivity.
| Computational Technique | Application for this compound |
| Molecular Docking | Predicts the binding mode and affinity to a protein target. |
| Free Energy Calculations | Provides a more accurate estimation of the binding free energy. |
| Pharmacophore Modeling | Identifies the essential features of the molecule for biological activity. |
Applications of 2,6 Dichloro 3h Indol 3 One As a Privileged Scaffold in Advanced Chemical Science
Utilization in the Development of Novel Organic Catalysts and Ligands
While the direct application of 2,6-Dichloro-3H-indol-3-one as a catalyst is not extensively documented, its structural framework is highly promising for the development of novel ligands in coordination chemistry and organocatalysis. The isatin (B1672199) core possesses multiple coordination sites, including nitrogen and oxygen atoms, which can bind to metal centers.
Research on related dichloroisatin isomers has shown their capability to act as ligands. For instance, 5,7-dichloroisatin (B1293616) can form complexes with copper catalysts, indicating the scaffold's potential for coordination. ku.edu The electron-withdrawing nature of the two chlorine atoms in this compound can influence the electron density on the coordinating atoms, thereby tuning the stability and reactivity of the resulting metal complexes. This modulation is a key strategy in the rational design of catalysts for specific organic transformations.
Furthermore, the development of ligands is crucial for creating advanced therapeutic agents, such as metallodrugs. mdpi.com The isatin scaffold is a component of various biologically active molecules, and its functionalization with metal-binding moieties is an active area of research. Derivatives of 4,6-dichloroindole-2-carboxylic acid, a related scaffold, have been developed as high-affinity ligands for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, highlighting the importance of the dichloro-indole core in ligand design for neuroactive compounds. tandfonline.com The unique stereoelectronic profile of this compound makes it an attractive candidate for exploration in the synthesis of next-generation ligands and catalysts.
Role as Building Blocks in Supramolecular Chemistry and Functional Materials Science
The most significant applications of the this compound scaffold lie in its role as a precursor to functional organic materials, particularly halogenated indigo (B80030) dyes. wikipedia.orgrsc.orgcsic.esuclouvain.be Through oxidative dimerization, two molecules of an indoxyl precursor (derived from this compound) can form 6,6'-dichloroindigo. This class of molecules exhibits remarkable properties rooted in its capacity for strong hydrogen bonding and π-π stacking, which drives self-assembly into highly ordered supramolecular structures. jku.at
Dyes and Pigments: Halogenation is a classic method for tuning the color of indigo-based dyes. The historical pigment Tyrian purple, a prized dye of antiquity, is 6,6'-dibromoindigo. nih.govwikipedia.orgcolourlex.com Similarly, chlorinated indigos display distinct colors. For example, enzymatic synthesis using 6-chloroindole (B17816) as a precursor yields a purple dye. mdpi.com A more complex derivative, 5,7-dichloro-2-(4-chloro-1-oxo-2(1H)-naphthalenylidene)-1,2-dihydro-4,6-dimethyl, is reported to be a red-light blue to navy blue dye, demonstrating the rich color palette accessible through substitution on the indol-3-one (B1248957) core. chemicalbook.com
Organic Semiconductors: A groundbreaking application of halogenated indigos is in the field of organic electronics. Recent studies have revealed that these dyes can function as organic semiconductors. wikipedia.org The strong intermolecular hydrogen bonds inherent to the indigo structure promote a planar molecular geometry and facilitate close π-π stacking, which is essential for efficient charge transport. jku.atwikipedia.org 6,6'-dichloroindigo has been specifically identified as a promising ambipolar semiconductor, capable of transporting both electrons and holes, with mobilities in the range of 10⁻² cm²/Vs. jku.atrsc.org Its unique "brick wall" crystal packing structure is believed to contribute to its stability and performance in organic field-effect transistors (OFETs). jku.atrsc.org
| Compound | Reported Mobility (cm²/Vs) | Charge Transport Type | Reference |
|---|---|---|---|
| Tyrian Purple (6,6'-Dibromoindigo) | Not specified, but identified as ambipolar | Ambipolar | wikipedia.org |
| 6,6'-Dichloroindigo | ~10⁻² | Ambipolar | jku.atrsc.org |
| 5-Bromoindigo | ~10⁻² | Ambipolar | rsc.org |
Advanced Chemical Probes and Labeling Reagents Derived from this compound
The halogenated indole (B1671886) scaffold is fundamental to the design of powerful chemical probes and labeling reagents, particularly for biological applications. rsc.orgnih.govrug.nl The core principle often involves an enzymatic or chemical trigger that induces a color change, allowing for visual detection of a target analyte or activity.
A preeminent example is the use of halogenated indolyl glycosides as chromogenic substrates in molecular biology. biorxiv.org The compound 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is widely used for blue-white screening of bacterial colonies. biorxiv.org In the presence of the enzyme β-galactosidase, the glycosidic bond is cleaved, releasing 5-bromo-4-chloro-indoxyl. This intermediate rapidly undergoes oxidative dimerization to form an intensely colored, insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo). uq.edu.au This concept establishes a clear blueprint for how derivatives of this compound could be functionalized to create novel chromogenic probes for detecting the activity of other enzymes. Recognizing this potential, researchers are actively engineering biosynthetic pathways in plants and microbes to produce new-to-nature halogenated indigo precursors for these applications. biorxiv.orgnih.gov
Beyond chromogenic substrates, the related 4,6-dichloroindole scaffold has been successfully employed to create radiolabeled ligands for in vivo imaging. researchgate.net Derivatives of 4,6-dichloroindole-2-carboxylic acid have been labeled with positron-emitting isotopes (like carbon-11) to create PET (Positron Emission Tomography) tracers for imaging NMDA receptors in the brain. researchgate.net This demonstrates that the dichloro-indole core can be incorporated into probes for non-invasive biological imaging, a critical tool in neuroscience and drug development.
Exploitation in Analytical Chemistry Methodologies (e.g., sensor development, chromatography stationary phases)
The unique chemical and physical properties of this compound and its derivatives make them relevant to modern analytical methodologies.
Sensor Development: Building on the principles used for chemical probes, the scaffold is a candidate for the development of novel chemical sensors. The pronounced color change associated with the dimerization of indoxyls to form indigo dyes can be harnessed to create colorimetric sensors. A potential sensor design could involve linking the 2,6-dichloro-indolyl moiety to a recognition group that selectively binds a target analyte. This binding event would then trigger a reaction cascade, liberating the indoxyl and generating a visible color signal, allowing for qualitative or quantitative analysis. While specific sensors based on the 2,6-dichloro isomer are yet to be reported, the concept is well-supported by the widespread use of related compounds in detection assays. biorxiv.orguq.edu.aumdpi.com
Chromatography Methodologies: There is currently no evidence to suggest that this compound or its derivatives are used in the manufacturing of chromatography stationary phases. However, analytical chromatography techniques, particularly high-performance liquid chromatography (HPLC), are essential for the purification and analysis of these compounds. For instance, HPLC is used to identify and quantify the components of Tyrian purple dye mixtures and to monitor the purity of synthetic halogenated indigo derivatives. wikipedia.org Reverse-phase HPLC methods using mobile phases of acetonitrile (B52724) and water are suitable for analyzing and separating various chlorinated aromatic compounds, including those with structures related to this compound. sielc.com Therefore, while not a component of the stationary phase, the compound is amenable to analysis by established chromatographic methods, which is critical for its application in synthesis and materials science.
Structure Activity Relationship Sar Studies for Molecular Recognition and Ligand Design Mechanistic Focus
Systematic Modification of the 2,6-Dichloro-3H-indol-3-one Scaffold for Altered Molecular Interactions
Systematic modification of the dichlorinated indole (B1671886) scaffold is a cornerstone of rational drug design. By altering substituents at various positions, researchers can probe the structural requirements for potent and selective biological activity. Studies on related dichlorinated indole and isatin (B1672199) scaffolds demonstrate that modifications at positions N-1, C-3, and C-5 are particularly favorable for modulating physicochemical properties and biological function. nih.govpolyu.edu.hk
Research on 4,6-dichloroindole-2-carboxylic acid derivatives, for instance, has shown that introducing different hydrogen-bond donor and acceptor groups at the C-3 position dramatically influences affinity for the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor. ttuhsc.edu A series of derivatives with ring-open (amines, amides, ureas) and cyclic (hydantoins, imidazolidin-2-ones) substituents at the C-3 position were synthesized to explore these interactions. The findings indicated that a hydantoin (B18101) substituent was particularly promising for high affinity. ttuhsc.edu
Similarly, SAR studies on isatin-based compounds targeting bacterial peptidoglycan glycosyltransferase revealed that the substituents at the N-1, C-3, and C-5 positions point in three different directions, allowing for maximized interaction within the enzyme's binding pocket. polyu.edu.hk The nature of the substituent at the C-3 position was found to be critical, with highly polar groups like guanidine (B92328) providing strong hydrogen bonding and/or charge interactions that enhance inhibitory activity. polyu.edu.hk In another example, N-(2,4-dichlorobenzoyl) isatin Schiff bases were synthesized, and SAR analysis suggested that a hydrophobic aryl or heteroaryl moiety at the C-3 position of the isatin core was important for optimal rigidity and potent inhibition of the human fatty acid amide hydrolase (FAAH) enzyme. nih.gov
These studies underscore a common principle: the dichlorinated indole core provides a rigid anchor, while systematic modifications at peripheral positions allow for the optimization of interactions with a specific biological target.
Table 1: Impact of Scaffold Modification on Biological Activity for Dichloroindole and Isatin Analogs
| Parent Scaffold | Modification Position | Substituent Type | Biological Target | Observed Effect on Activity | Citation |
|---|---|---|---|---|---|
| 4,6-Dichloroindole-2-carboxylic acid | C-3 | Hydantoin ring | NMDA Receptor | High binding affinity | ttuhsc.edu |
| 4,6-Dichloroindole-2-carboxylic acid | C-3 | Primary amine | NMDA Receptor | Lower binding affinity than hydantoin | ttuhsc.edu |
| Isatin | C-3 | Guanidine group | Peptidoglycan Glycosyltransferase | Strong inhibition, requires polarity | polyu.edu.hk |
| Isatin | C-5 | Nitro group (electron-withdrawing) | Peptidoglycan Glycosyltransferase | Reduced ability for H-bonding interactions | polyu.edu.hk |
| N-(2,4-dichlorobenzoyl) isatin | C-3 | Hydrophobic heteroaryl | Fatty Acid Amide Hydrolase | Strong inhibition | nih.gov |
Elucidation of Molecular Recognition Mechanisms via Biophysical and Biochemical Assays
Understanding how a ligand recognizes and binds to its target is fundamental to drug design. A variety of biophysical and biochemical assays are employed to elucidate these molecular recognition mechanisms at an atomic level. nih.gov These techniques can measure binding affinity, kinetics, thermodynamics, and the structural basis of the interaction. mpg.de
Biochemical assays are often the first step in characterizing a compound's activity. For derivatives of dichlorinated indoles targeting the NMDA receptor, radioligand binding assays using ligands like [3H]MDL 105,519 are employed to determine the binding affinity (expressed as Ki or IC50 values) of the new compounds to the glycine binding site on pig cortical brain membranes. ttuhsc.edu For enzyme targets, inhibition assays are crucial. For example, the inhibitory potency of isatin derivatives against bacterial peptidoglycan glycosyltransferase has been determined using HPLC-based assays, while a fluorescence-based kit was used to measure the inhibition of the FAAH enzyme. polyu.edu.hknih.gov
More advanced biophysical techniques provide deeper insights into the binding event. nih.gov
Surface Plasmon Resonance (SPR) : This technique measures biomolecular interactions in real-time, providing data on both the kinetics (association and dissociation rates, k_on and k_off) and affinity (K_D) of a ligand-target interaction. It has become a gold standard for studying a wide range of interactions, including protein-small molecule binding.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can provide atomic-level structural and dynamic information about a ligand-protein complex in solution, helping to identify the specific amino acid residues involved in binding.
X-ray Crystallography : When a high-quality crystal of the ligand-protein complex can be obtained, X-ray crystallography provides a static, high-resolution 3D picture of the binding mode, revealing the precise orientation of the ligand and its interactions with the target. mpg.de
These methods, often used in combination, allow researchers to build a comprehensive picture of molecular recognition, guiding the rational design of more potent and selective ligands. nih.govmpg.de
Table 2: Biophysical and Biochemical Assays for Studying Molecular Recognition
| Assay Type | Information Provided | Example Application Area | Citation |
|---|---|---|---|
| Radioligand Binding Assay | Binding affinity (Ki, IC50) | Receptor antagonists (e.g., NMDA) | ttuhsc.edu |
| Enzyme Inhibition Assay | Inhibitory potency (IC50) | Enzyme inhibitors (e.g., FAAH, PGT) | rsc.orgnih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off) and affinity (K_D) | Characterizing lead compounds | |
| Isothermal Titration Calorimetry (ITC) | Binding thermodynamics (ΔH, ΔS) and affinity (K_D) | Understanding binding drivers | nih.gov |
| X-ray Crystallography | High-resolution 3D structure of ligand-target complex | Structure-based drug design | mpg.de |
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comjocpr.com These in silico methods are essential for predicting the activity of unsynthesized compounds, prioritizing synthetic efforts, and optimizing lead candidates, thereby reducing the time and cost of drug discovery. researchgate.netisc3.org
The QSAR process typically involves several key steps:
Data Set Preparation : A series of compounds with known biological activities (e.g., IC50 values) is compiled. For dichlorinated indoles, this could be a set of derivatives with varying substituents. researchgate.net
Descriptor Calculation : A wide range of numerical descriptors are calculated for each molecule to represent its physicochemical properties. These can include 2D descriptors (e.g., topological indices, atom counts) and 3D descriptors (e.g., steric, electronic, and thermodynamic properties). jocpr.comresearchgate.net
Model Building : Statistical methods are used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). Techniques like multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms such as genetic algorithms (GA) are commonly used. researchgate.net For example, a QSAR study on indolylarylsulfone derivatives as HIV-1 inhibitors successfully used a genetic algorithm to select the most relevant descriptors for their model. researchgate.net
Model Validation : The predictive power of the QSAR model is rigorously tested. Internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (predictive r²) are crucial to ensure the model is robust and not overfitted. researchgate.net A high q² value (typically > 0.5) is considered indicative of a good predictive model. sygnaturediscovery.com
QSAR studies on 4,6-dichloroindole-2-carboxylic acid derivatives have been performed to elucidate the structural properties required for high affinity to the NMDA receptor's glycine binding site. researchgate.net These models help identify key structural features, such as the importance of electronegative atoms and specific spatial arrangements, that govern the activity of these compounds. researchgate.net The resulting pharmacophore models can then be used to screen virtual libraries for new potential hits or to guide the design of novel derivatives with improved potency.
Table 3: Key Parameters in QSAR Model Validation
| Parameter | Symbol | Description | Significance | Citation |
|---|---|---|---|---|
| Coefficient of Determination | r² | Represents the fraction of variance in the biological activity that is explained by the model for the training set. | A value closer to 1.0 indicates a better fit of the model to the data. A value > 0.6 is generally considered acceptable. | sygnaturediscovery.com |
| Cross-validated Coefficient of Determination | q² or Q² | An internal validation metric that assesses the predictive power of the model. | A q² > 0.5 is generally required to indicate a model has good predictive ability. | sygnaturediscovery.com |
| Predictive r² | r²_pred | An external validation metric calculated for a test set of compounds not used in model generation. | Measures how well the model predicts the activity of new compounds. | researchgate.net |
Emerging Research Frontiers and Future Perspectives for 2,6 Dichloro 3h Indol 3 One
Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of 2,6-Dichloro-3H-indol-3-one Derivatives
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the traditionally time-consuming and costly process of drug discovery. nih.govarxiv.org These computational tools offer the potential to dramatically accelerate the identification and refinement of novel drug candidates based on the this compound core.
Predictive Modeling for Activity and Properties: AI and ML algorithms can be trained on vast datasets of chemical structures and their associated biological activities to develop predictive models. nih.gov For derivatives of this compound, these models could forecast various crucial parameters, including:
Binding Affinity: Predicting how strongly a derivative will bind to a specific biological target.
Pharmacokinetics (ADME): Forecasting the absorption, distribution, metabolism, and excretion properties of a compound.
Toxicity: Identifying potential adverse effects early in the discovery pipeline.
By leveraging these predictive capabilities, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby optimizing resource allocation and reducing the reliance on extensive experimental screening. nih.gov
Generative Models for Novel Derivative Design: Beyond prediction, generative AI models can design entirely new molecules based on the this compound scaffold. These models, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can explore a vast chemical space to propose novel derivatives with desired properties. This de novo design approach can lead to the discovery of compounds with unprecedented structures and enhanced efficacy.
Reaction Optimization: ML algorithms can also be employed to optimize the reaction conditions for the synthesis of this compound and its derivatives. beilstein-journals.org By analyzing data from previous experiments, these models can identify the optimal parameters (e.g., temperature, solvent, catalyst) to maximize yield and purity, leading to more efficient and cost-effective synthetic routes. beilstein-journals.org
| AI/ML Application | Potential Impact on this compound Research | Key Technologies |
| Predictive Modeling | Faster identification of lead compounds with favorable biological and pharmacokinetic profiles. | Quantitative Structure-Activity Relationship (QSAR), Deep Neural Networks (DNNs), Random Forest (RF). nih.gov |
| Generative Design | Discovery of novel derivatives with unique structures and improved therapeutic potential. | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). |
| Reaction Optimization | Increased efficiency and yield of synthetic processes, reducing costs and waste. | Bayesian Optimization, Reinforcement Learning. beilstein-journals.org |
Exploration of Bio-orthogonal Chemistry and Click Chemistry Strategies with this compound
Bio-orthogonal chemistry refers to a class of chemical reactions that can occur within living systems without interfering with native biochemical processes. nih.govpcbiochemres.com These reactions, along with the principles of "click chemistry," which emphasizes rapid, high-yield, and specific reactions, offer exciting possibilities for the application of this compound in chemical biology and targeted drug delivery. alfa-chemistry.com
Pro-drug Activation: The indolone core of this compound can be functionalized with a "pro-drug" moiety that is released upon a specific bio-orthogonal reaction. For instance, the compound could be modified with a strained alkyne or alkene, which can then react with a tetrazine-bearing targeting molecule (e.g., an antibody) via an inverse-electron-demand Diels-Alder (IEDDA) reaction. researchgate.netgoogle.com This strategy would allow for the targeted delivery and activation of a cytotoxic agent specifically at a disease site, minimizing off-target effects.
Chemical Biology Probes: Derivatives of this compound can be designed as chemical probes to study biological processes. By incorporating a "clickable" handle, such as an azide (B81097) or a terminal alkyne, the molecule can be used to label and visualize specific proteins or other biomolecules within a cell. alfa-chemistry.com This approach could provide valuable insights into the mechanism of action of indolone-based compounds and help identify new therapeutic targets.
Click Chemistry for Library Synthesis: The principles of click chemistry can be utilized for the rapid and efficient synthesis of large libraries of this compound derivatives. acs.org By employing reliable and high-yielding reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), researchers can quickly generate a diverse range of compounds for high-throughput screening, accelerating the discovery of new bioactive molecules. alfa-chemistry.com
| Bio-orthogonal/Click Chemistry Strategy | Application for this compound | Key Reactions |
| Pro-drug Activation | Targeted drug delivery and release at specific biological sites. | Inverse-Electron-Demand Diels-Alder (IEDDA), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). pcbiochemres.comotago.ac.nz |
| Chemical Biology Probes | Labeling and visualization of biological targets to elucidate mechanisms of action. | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Thiol-ene reaction. alfa-chemistry.com |
| Library Synthesis | Rapid generation of diverse derivatives for high-throughput screening. | CuAAC, Thiol-yne reaction. |
Uncharted Reactivity Profiles and Novel Transformations of the Indolone Core
While the fundamental reactivity of the indolone scaffold is known, there remains significant potential for discovering novel transformations and expanding its synthetic utility. The electron-deficient nature of the this compound ring system, a consequence of the two chlorine atoms and the carbonyl group, makes it a prime candidate for a variety of chemical reactions.
Asymmetric Catalysis: The development of enantioselective reactions is crucial for producing single-enantiomer drugs with improved efficacy and reduced side effects. Future research will likely focus on the development of chiral catalysts for asymmetric transformations of the this compound core. This could include asymmetric aldol (B89426) reactions, Mannich reactions, and Michael additions, providing access to a wide range of chiral indolone derivatives. For instance, chiral phosphoric acids have been successfully used in asymmetric reactions of related 2-aryl-3H-indol-3-ones. researchgate.net
C-H Functionalization: Direct C-H functionalization is a powerful strategy for modifying complex molecules without the need for pre-functionalized starting materials. The application of C-H activation techniques to the this compound scaffold could enable the direct introduction of various functional groups at specific positions, streamlining the synthesis of novel derivatives. The use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) for oxidative C-H bond functionalization has shown promise in related systems. acs.org
Multi-component Reactions: Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical. researchgate.net Designing novel MCRs involving this compound as a key building block could lead to the rapid assembly of structurally diverse and complex molecular scaffolds.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. The application of this technology to the this compound core could enable novel and previously inaccessible reactions, such as radical additions and cycloadditions, under environmentally friendly conditions.
| Reaction Type | Potential Transformation of this compound | Significance |
| Asymmetric Catalysis | Enantioselective synthesis of chiral indolone derivatives. | Access to single-enantiomer compounds with improved therapeutic profiles. |
| C-H Functionalization | Direct introduction of functional groups onto the indolone ring. | More efficient and atom-economical synthetic routes. |
| Multi-component Reactions | Rapid construction of complex and diverse molecular scaffolds. | Accelerated discovery of novel bioactive compounds. |
| Photoredox Catalysis | Novel radical-based transformations under mild conditions. | Expansion of the synthetic toolbox for indolone chemistry. |
Future Directions in Sustainable Synthesis and Application Development
In line with the growing global emphasis on environmental responsibility, future research on this compound will increasingly focus on the development of sustainable synthetic methods and applications. royalsocietypublishing.org
Green Solvents and Catalysts: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Future efforts will likely explore the use of greener alternatives, such as water, ionic liquids, or deep eutectic solvents, for the synthesis of this compound and its derivatives. royalsocietypublishing.orgnih.gov Furthermore, the development of recyclable and biodegradable catalysts will be a key area of focus.
Flow Chemistry: Flow chemistry, where reactions are carried out in a continuous stream rather than in a traditional batch reactor, offers several advantages, including improved safety, scalability, and efficiency. The adoption of flow chemistry for the synthesis of this compound could lead to more sustainable and cost-effective manufacturing processes.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields in many organic syntheses, often with reduced energy consumption compared to conventional heating methods. researchgate.net The application of microwave-assisted synthesis to the preparation of this compound derivatives represents a promising avenue for greener chemistry. researchgate.net
Renewable Feedstocks: While currently derived from petrochemical sources, future research may explore the synthesis of the indolone scaffold from renewable feedstocks. This would represent a significant step towards a more sustainable chemical industry.
Q & A
Q. What computational tools predict the reactivity of this compound in novel reactions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
